molecular formula C29H46N2O2 B15130225 4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

Cat. No.: B15130225
M. Wt: 454.7 g/mol
InChI Key: QCFBFPHBSKOKSL-UHFFFAOYSA-N
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Description

4'-(2-Aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is a structurally complex spirocyclic compound featuring a benzo[a]fluorene core fused with a furo[3,2-b]pyridine moiety. Its unique architecture includes a spiro junction at position 9 of the decahydrobenzofluorene system and position 2' of the hexahydrofuropyridine ring. The aminoethyl substituent at position 4' and methyl groups at 3', 6', 10, and 11b positions contribute to its physicochemical and pharmacological profile. This compound has been studied in the context of dual MET/SMO receptor inhibition, particularly in overcoming resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) .

Properties

Molecular Formula

C29H46N2O2

Molecular Weight

454.7 g/mol

IUPAC Name

4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol

InChI

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3

InChI Key

QCFBFPHBSKOKSL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the aminoethyl group. Key steps include:

    Formation of the spiro structure: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminoethyl group: This step often involves nucleophilic substitution reactions where an aminoethyl group is introduced to the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-(2-aminoethyl)-3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Biological Target
Target Compound Spiro[benzofluorene-furopyridine] 4'-(2-aminoethyl), 3',6',10,11b-tetramethyl MET/SMO receptors
(±)-7'-Methyl-3',5'-dioxo-spiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine] (14da) Furopyrano[3,2-c]pyridine tert-butyl carbamate, methyl groups Not specified
Cyclopamine analog (spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridine]) Spiro[benzofluorene-furopyridine] Hydroxyl, methyl groups SMO receptor antagonist
[4-(6-Aminopurin-9-yl)-2-phenyl-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol Spiro[furodioxolane] Adenine, phenyl, hydroxymethyl Nucleoside analog
  • Spiro Architecture : The target compound shares a spiro junction with cyclopamine analogs (e.g., V404M SMO antagonist ) and nucleoside derivatives , which enhances conformational rigidity and receptor binding specificity.

Functional Comparisons

  • MET/SMO Inhibition: The target compound demonstrates dual inhibition of MET and SMO receptors (IC₅₀ ~0.1–1 µM), outperforming monofunctional analogs like crizotinib (MET-specific) .
  • Solubility and Selectivity: The aminoethyl group enhances polarity (logP ~2.5) compared to cyclopamine (logP ~3.8), reducing off-target effects in hydrophobic binding pockets .

Biological Activity

4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol is a complex organic compound belonging to a class of spiro compounds. This compound is notable for its potential biological activities and therapeutic applications. Its unique structure allows for diverse interactions within biological systems.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by multiple stereocenters and functional groups. The molecular formula is C₃₁H₄₃N and it has a molecular weight of approximately 454.69 g/mol. The presence of the aminoethyl group is significant as it enhances the compound's pharmacological potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Effects : It has been shown to reverse oncogenic mutations in proteins involved in the Hedgehog signaling pathway (Smoothened and Patched), suggesting potential applications in cancer therapy.
  • Teratogenic Properties : Similar to its derivative Cyclopamine, it may exhibit teratogenic effects which necessitate caution in therapeutic contexts.
  • Neuropharmacological Activity : The compound's structural features allow for interaction with neurotransmitter systems. It may act as a modulator of GABAergic activity similar to benzodiazepines .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Oncogenic Mutation Reversal : A study highlighted the ability of this compound to reverse mutations associated with oncogenesis in cell lines expressing Hedgehog pathway components. This suggests its potential as a therapeutic agent in cancers driven by these pathways.
  • Neuropharmacological Evaluation : In vitro studies demonstrated that derivatives of this spiro compound showed affinity for GABA receptors. These findings indicate its potential use in treating anxiety and related disorders .
  • Teratogenicity Assessments : Investigations into the teratogenic effects revealed that while the compound can reverse certain mutations beneficially in cancer models, it also poses risks during developmental stages.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorReverses oncogenic mutations in Hedgehog signaling pathway proteins
TeratogenicExhibits teratogenic properties similar to Cyclopamine
NeuropharmacologicalPotential GABAergic activity akin to benzodiazepines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this spiro compound, and how can its purity be ensured?

  • Methodological Answer : The synthesis of complex spiro compounds often involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Starting Materials : Use of benzothiazol-2-yl-amine derivatives (as described in spiro compound synthesis in ) to construct the fused ring system.
  • Reaction Conditions : Controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the aminoethyl group.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and elemental analysis .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign stereochemistry and confirm substituent positions. For example, the aminoethyl group’s protons appear as a triplet (δ ~2.8 ppm) coupled to adjacent CH₂.
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for spiro junctions and fused rings, as demonstrated in spiro compound studies ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode for [M+H]⁺ ion) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. The aminoethyl group is prone to oxidation; thus, avoid exposure to humidity and oxygen. Use stabilizers like BHT (butylated hydroxytoluene) if long-term storage is required .

Advanced Research Questions

Q. How can stereochemical complexities during synthesis be resolved?

  • Methodological Answer : The compound’s spiro architecture introduces multiple chiral centers. Strategies include:

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereoselectivity during cyclization.
  • Dynamic Resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipases) for enantiomer separation.
  • Crystallographic Validation : Single-crystal X-ray analysis (as in ) to confirm configurations post-synthesis .

Q. What mechanistic insights exist for reactions involving the aminoethyl group?

  • Methodological Answer : The aminoethyl (–CH₂CH₂NH₂) group may participate in redox or catalytic cycles. For example:

  • Electrochemical Studies : Cyclic voltammetry (CV) can probe redox activity, similar to N-Oxyl catalysts ( ). A potential oxidation peak near +0.5 V (vs. Ag/AgCl) suggests amine-to-imine conversion.
  • Catalytic Applications : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) by coordinating via the NH₂ group. Monitor reaction yields and byproducts via GC-MS .

Q. How can computational modeling aid in predicting reactivity or binding properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond angles/strain in the spiro system.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the aminoethyl group’s role in hydrogen bonding .

Data Contradictions and Resolution

Q. How to address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • IR Spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) if NMR signals overlap.
  • Comparative Analysis : Benchmark against structurally similar spiro compounds (e.g., ’s diazaspiro derivatives) to identify outlier peaks .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/dispensing.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for amine-containing waste .

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